3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
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Overview
Description
3-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is an intricate organic compound that belongs to the thiazolo[2,3-b]quinazoline family. This compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. Its complex structure consists of multiple fused rings, making it an interesting subject for structural and functional studies.
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the downstream biochemical pathways associated with this enzyme
Result of Action
The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate . Amide analogues were found to be more effective than predicted by the cellular assay .
Biochemical Analysis
Biochemical Properties
It has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 , a key regulator for hormone activity . This suggests that it may interact with enzymes such as AKR1C3 and potentially influence various biochemical reactions .
Cellular Effects
In terms of cellular effects, 3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one has shown good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate . This suggests that it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Crystal structure studies showed that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one typically involves multi-step procedures. The primary synthetic route involves the condensation of 3,4-dihydroisoquinoline with appropriate reactants to form an intermediate, which then undergoes cyclization and further reactions to yield the final compound. Reaction conditions often require the use of catalysts and specific solvents to drive the reaction to completion efficiently.
Industrial Production Methods
While detailed industrial production methods can vary, large-scale synthesis of this compound might involve optimized catalytic processes and continuous flow chemistry to improve yield and reduce reaction times. Methods such as microwave-assisted synthesis could also be employed to increase efficiency and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions under controlled conditions, leading to the formation of new functional groups.
Reduction: Reduction processes can modify the isoquinoline moiety, introducing new hydrogen atoms to the structure.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. Reaction conditions often include specific temperatures, pressures, and the presence of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows it to be a versatile precursor in organic synthesis.
Biology
Biologically, the compound can be utilized in studies involving enzyme inhibition or receptor binding due to its ability to interact with specific biological targets.
Medicine
Medicinal applications include its potential use as a pharmaceutical intermediate in the development of drugs targeting specific conditions. Its structural complexity can be harnessed to design molecules with desired therapeutic properties.
Industry
In the industrial sector, this compound can be used in the manufacture of specialty chemicals, including those used in agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
Compounds such as 3,4-dihydroisoquinoline derivatives and other thiazoloquinazolines share structural similarities. Examples include:
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4,5-dimethylthiazolo[3,2-a]quinazolin-6(7H)-one
6,7,8,9-Tetrahydro-5H-thiazolo[2,3-b]quinazoline-2,4-dione
Highlighting Uniqueness
The uniqueness of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one lies in its specific arrangement of functional groups and fused ring systems, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c25-19(23-10-9-14-5-1-2-6-15(14)12-23)11-16-13-27-21-22-18-8-4-3-7-17(18)20(26)24(16)21/h1-2,5-6,16H,3-4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPNATNWZGSCAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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